molecular formula C28H53NO3S B12727686 azanium;2,4-di(undecyl)benzenesulfonate CAS No. 81611-40-7

azanium;2,4-di(undecyl)benzenesulfonate

Cat. No.: B12727686
CAS No.: 81611-40-7
M. Wt: 483.8 g/mol
InChI Key: OCRWJJNXBIWXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azanium;2,4-di(undecyl)benzenesulfonate is a chemical compound with the molecular formula C28H53NO3S. It is a derivative of benzenesulfonic acid, where two undecyl groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its surfactant properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;2,4-di(undecyl)benzenesulfonate typically involves the sulfonation of 2,4-di(undecyl)benzene. The reaction is carried out by treating 2,4-di(undecyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonia to form the azanium salt. The reaction conditions usually require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 2,4-di(undecyl)benzene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with ammonia in a separate reactor. The product is purified through various separation techniques such as distillation or crystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Azanium;2,4-di(undecyl)benzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted benzenesulfonates.

Scientific Research Applications

Azanium;2,4-di(undecyl)benzenesulfonate has several scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of azanium;2,4-di(undecyl)benzenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets such as cell membranes. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis. The molecular pathways involved include the disruption of lipid bilayers and the formation of micelles.

Comparison with Similar Compounds

Similar Compounds

    Azanium;2,4-di(nonyl)benzenesulfonate: Similar structure but with nonyl groups instead of undecyl groups.

    Azanium;2,4-didecylbenzenesulfonate: Contains decyl groups instead of undecyl groups.

Uniqueness

Azanium;2,4-di(undecyl)benzenesulfonate is unique due to its longer alkyl chains, which enhance its surfactant properties compared to its shorter-chain analogs. This makes it more effective in applications requiring strong surface-active agents.

Properties

CAS No.

81611-40-7

Molecular Formula

C28H53NO3S

Molecular Weight

483.8 g/mol

IUPAC Name

azanium;2,4-di(undecyl)benzenesulfonate

InChI

InChI=1S/C28H50O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-26-23-24-28(32(29,30)31)27(25-26)22-20-18-16-14-12-10-8-6-4-2;/h23-25H,3-22H2,1-2H3,(H,29,30,31);1H3

InChI Key

OCRWJJNXBIWXFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCC.[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.